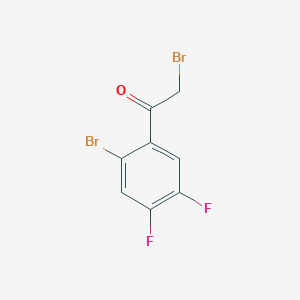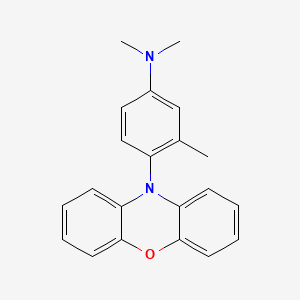![molecular formula C14H16BClO2 B13717634 2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-chloro-3-ethynylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学研究应用
2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-(4-Iodo-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-(4-Methyl-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Uniqueness
The unique feature of 2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane lies in its chloro substituent, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a versatile reagent for the synthesis of a wide range of organic molecules.
属性
分子式 |
C14H16BClO2 |
|---|---|
分子量 |
262.54 g/mol |
IUPAC 名称 |
2-(4-chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BClO2/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h1,7-9H,2-5H3 |
InChI 键 |
MYFLTWGYVHMSNM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
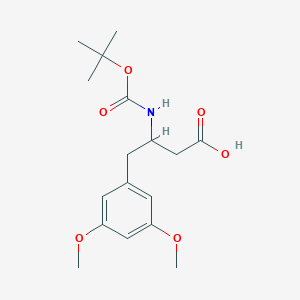
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)
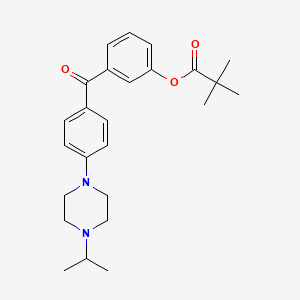
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
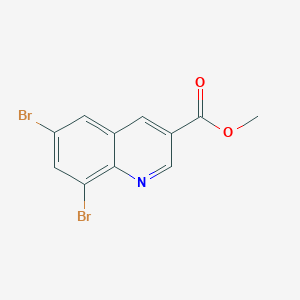
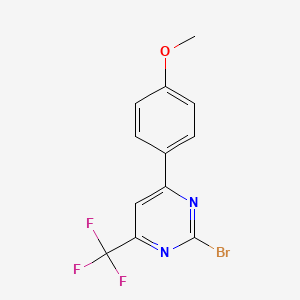

![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
